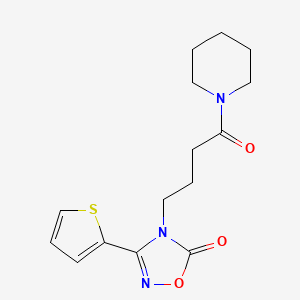![molecular formula C16H19N3O3 B6624768 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6624768.png)
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid, also known as MPAEPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
作用机制
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a crucial role in the inflammatory response.
实验室实验的优点和局限性
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has several advantages for lab experiments. It has a high degree of purity, which makes it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). It is also stable under various experimental conditions, making it suitable for long-term storage. However, 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has certain limitations for lab experiments. It is relatively expensive compared to other NSAIDs, which may limit its use in large-scale experiments. It is also insoluble in water, which may limit its use in aqueous-based experiments.
未来方向
There are several future directions for the research on 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid. One potential direction is the investigation of its potential therapeutic properties in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of its potential as a chemopreventive agent against various types of cancer. Additionally, further research is needed to determine the optimal dosage, administration route, and duration of treatment for 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid in various disease conditions.
合成方法
The synthesis of 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid involves the reaction between 3-aminopropionitrile and 4-methyl-1H-pyrazole-3-carboxylic acid, followed by the condensation of the resulting intermediate with 2-bromoethyl benzoate. This reaction produces 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid as a white crystalline solid with a melting point of 200-202°C.
科学研究应用
3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. It has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-[2-[3-(1-methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-19-11-13(10-18-19)5-6-15(20)17-8-7-12-3-2-4-14(9-12)16(21)22/h2-4,9-11H,5-8H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIQCFONRKRNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NCCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B6624689.png)
![1-(3-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624690.png)
![2-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624703.png)
![2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)
![2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B6624712.png)
![5-[[(3,5-Dimethyl-1-propylpyrazole-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6624725.png)
![(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6624733.png)

![2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole](/img/structure/B6624742.png)
![Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate](/img/structure/B6624762.png)
![N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B6624764.png)
![3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B6624766.png)
![6-methyl-2-(methylamino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6624769.png)
![methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cycloheptane-1-carboxylate](/img/structure/B6624772.png)